2-Chloro-1-(isothiazol-4-yl)ethan-1-one

Description

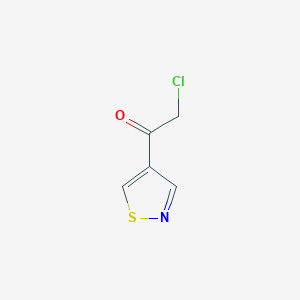

2-Chloro-1-(isothiazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C5H4ClNOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a chloro group and an isothiazole ring, making it a versatile molecule in various chemical reactions and applications .

Properties

IUPAC Name |

2-chloro-1-(1,2-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-7-9-3-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCALGVEOYCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(isothiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone and catalysts such as palladium acetate (Pd(OAc)2) and 1,1’-bis(di-tert-butylphosphino)ferrocene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(isothiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.

Oxidation Reactions: The isothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and reduced derivatives of the parent compound .

Scientific Research Applications

2-Chloro-1-(isothiazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic effects.

Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-1-(isothiazol-4-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloro group and isothiazole ring play crucial roles in binding to these targets, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-(isothiazol-4-yl)ethan-1-one

- 2-Iodo-1-(isothiazol-4-yl)ethan-1-one

- 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one

Uniqueness

2-Chloro-1-(isothiazol-4-yl)ethan-1-one is unique due to its specific combination of a chloro group and an isothiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Chloro-1-(isothiazol-4-yl)ethan-1-one is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chloro group attached to an isothiazole ring, which is known for its reactivity and biological significance. The basic structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The following points summarize its mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, effective against a range of bacteria and fungi. This is largely due to the presence of the isothiazole moiety, which can disrupt microbial cell membranes and metabolic processes.

- Antioxidant Properties : It has been shown to possess antioxidant capabilities, which help in mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting biochemical pathways crucial for microbial survival and proliferation.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Cytotoxicity

While the compound shows promise as an antimicrobial agent, cytotoxicity studies reveal that it can induce cell death in certain human cell lines at high concentrations. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings necessitate caution regarding dosage in therapeutic applications .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial counts in treated cultures compared to controls. The results indicated a dose-dependent response with notable effects at concentrations above 16 µg/mL.

- Cytotoxicity Assessment : In a cytotoxicity assessment using HeLa cells, researchers observed that treatment with the compound led to increased apoptosis markers, suggesting its potential use in cancer therapy but also highlighting the need for further safety evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.